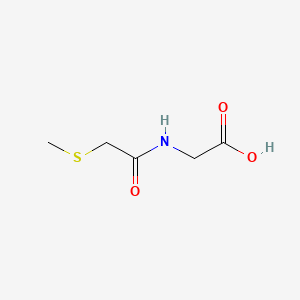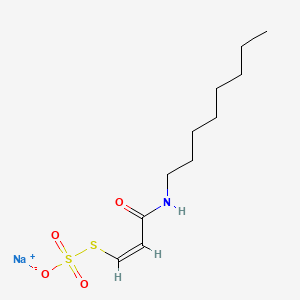
Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate typically involves a multi-step process. One common method includes the reaction of octylamine with an appropriate acylating agent to form an intermediate amide. This intermediate is then reacted with a thiosulphate source under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maximizing production efficiency and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate undergoes various chemical reactions, including:
Oxidation: The thiosulphate group can be oxidized to form sulfonates or sulfates.
Reduction: The compound can be reduced under specific conditions to yield thiols or other reduced sulfur species.
Substitution: The octylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while substitution reactions can produce a range of substituted amides or thiosulphates.
Wissenschaftliche Forschungsanwendungen
Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is employed in various industrial processes, such as the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate involves its interaction with molecular targets through its functional groups. The thiosulphate group can donate sulfur atoms, facilitating the conversion of certain substrates. The octylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium thiosulphate: A simpler compound with similar sulfur-donating properties but lacking the octylamino and propenyl groups.
Octylamine derivatives: Compounds with similar alkylamine structures but different functional groups, leading to varied reactivity and applications.
Thioesters: Compounds containing sulfur and carbonyl groups, often used in similar synthetic and industrial applications.
Uniqueness
Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
63693-67-4 |
|---|---|
Molekularformel |
C11H20NNaO4S2 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
sodium;1-[[(Z)-3-sulfonatosulfanylprop-2-enoyl]amino]octane |
InChI |
InChI=1S/C11H21NO4S2.Na/c1-2-3-4-5-6-7-9-12-11(13)8-10-17-18(14,15)16;/h8,10H,2-7,9H2,1H3,(H,12,13)(H,14,15,16);/q;+1/p-1/b10-8-; |
InChI-Schlüssel |
HYQSMSAETKNXMP-DQMXGCRQSA-M |
Isomerische SMILES |
CCCCCCCCNC(=O)/C=C\SS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCNC(=O)C=CSS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




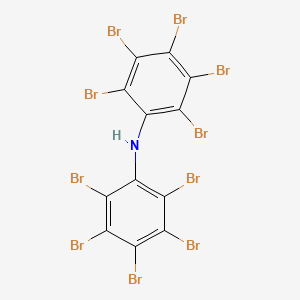
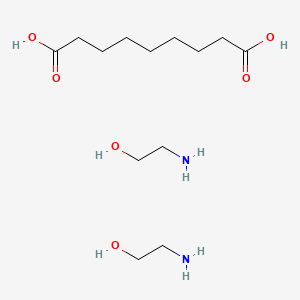
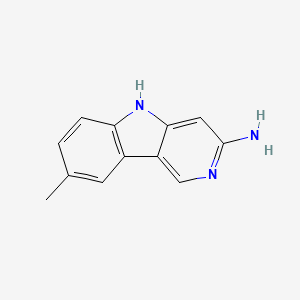
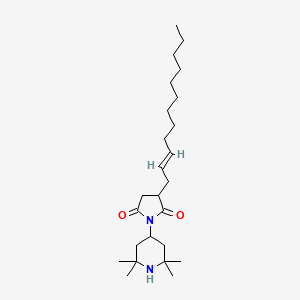
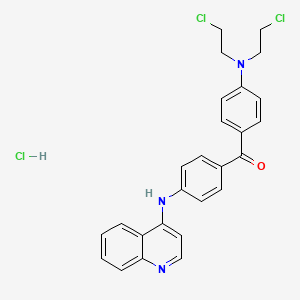
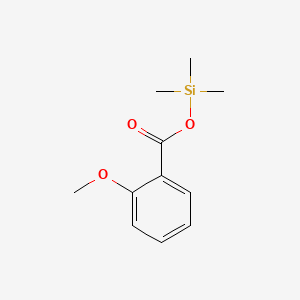


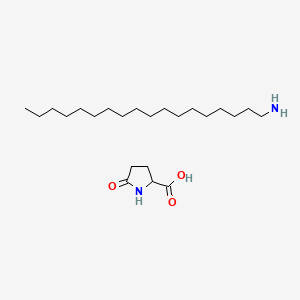
![[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride](/img/structure/B12680417.png)

